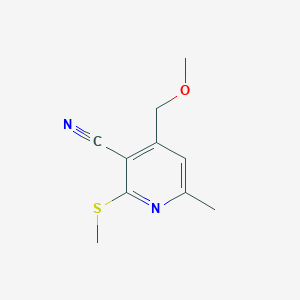
4-(methoxymethyl)-6-methyl-2-(methylthio)nicotinonitrile
Descripción general
Descripción
Nicotinonitrile derivatives are of interest in the field of organic chemistry due to their potential applications in various domains, including materials science and pharmaceuticals. These compounds often serve as key intermediates in the synthesis of more complex chemical entities, exhibiting diverse biological activities and photophysical properties.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives typically involves straightforward routes yielding good product quantities. For instance, Ahipa et al. (2014) reported the synthesis of a nicotinonitrile derivative with potential as a blue light-emitting material, achieved via a simple synthetic pathway and confirmed through spectral and elemental analyses (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is often elucidated using single-crystal studies, which confirm their three-dimensional configurations, shapes, and the nature of short contacts. DFT calculations help in understanding the non-planar structures of these compounds, aligning theoretical IR spectral data with experimental values (Ahipa et al., 2014).
Chemical Reactions and Properties
Nicotinonitrile derivatives undergo various chemical reactions, leading to diverse compounds with potential applications. For example, Abdel-Aziz (2007) described the Lewis acid-promoted nucleophilic displacement reactions of 2-methoxy-3-cyanopyridines with organo cuprates, resulting in trisubstituted nicotinonitriles and their derivatives (Abdel-Aziz, 2007).
Physical Properties Analysis
The physical properties, including solvatochromic effects and fluorescence, are significant for the application of nicotinonitrile derivatives. Ahipa et al. (2014) found that one compound exhibited good absorption and fluorescence properties, showing a positive solvatochromic effect with varying solvent polarity (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of nicotinonitrile derivatives, such as reactivity towards different chemical reagents and potential for various chemical transformations, underscore their versatility. For instance, the ability to undergo nucleophilic displacement reactions as detailed by Abdel-Aziz (2007) points to a broad spectrum of chemical functionalities that can be introduced into the nicotinonitrile framework (Abdel-Aziz, 2007).
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
Research on compounds structurally related to 4-(methoxymethyl)-6-methyl-2-(methylthio)nicotinonitrile has highlighted their significance in the development of treatments for protozoal infections. For instance, derivatives have been synthesized and evaluated for their activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, demonstrating significant in vitro and in vivo antiprotozoal efficacy. These compounds, through methylation of diamidoximes, have shown promising results as potential treatments for diseases like sleeping sickness and malaria, with certain derivatives achieving curative outcomes in mouse models at low oral dosages (Ismail et al., 2003).
Antimicrobial Activity
Nicotinonitrile derivatives have also been explored for their antimicrobial potential. The synthesis of compounds with varying substitutions on the nicotinonitrile backbone has led to the identification of molecules with antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings underscore the versatility of nicotinonitrile derivatives as scaffolds for the development of new antimicrobial agents (Guna et al., 2015).
Synthetic Applications and Mechanistic Insights
The study of nicotinonitrile derivatives extends beyond biological activity to include their utility in synthetic organic chemistry. For example, the rearrangements and interconversions involving nitrile oxides and nitrile sulfides offer insights into reaction mechanisms and synthetic pathways. These investigations provide foundational knowledge that can be leveraged for the development of novel synthetic methods and the preparation of complex organic molecules (Koch et al., 2011).
Dye-Sensitized Solar Cells (DSSCs)
In the realm of materials science, nicotinonitrile derivatives have been utilized in dye-sensitized solar cells (DSSCs). Research into these compounds has focused on their application as co-sensitizers to enhance the photovoltaic performance of DSSCs. Preliminary results indicate that certain derivatives can significantly improve the efficiency of these devices, suggesting their potential role in the development of more efficient renewable energy technologies (Hemavathi et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-methylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-4-8(6-13-2)9(5-11)10(12-7)14-3/h4H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHQWSQKBRPJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)C#N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172542 | |
| Record name | 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30820-93-0 | |
| Record name | 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30820-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501172542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)


![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)
![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)
![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)